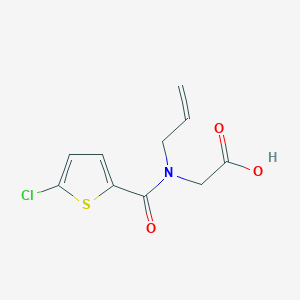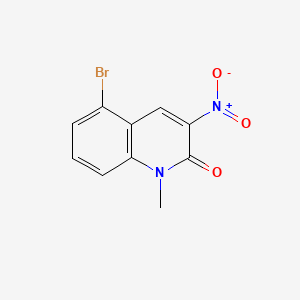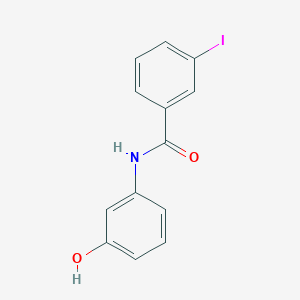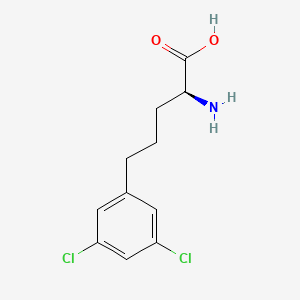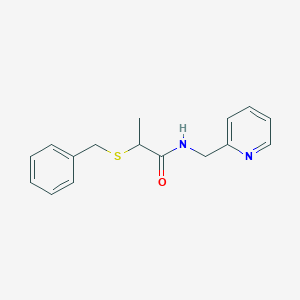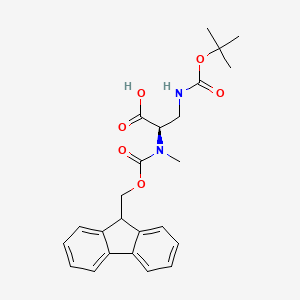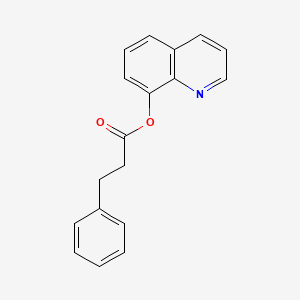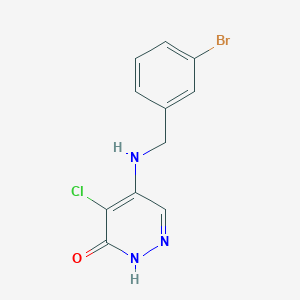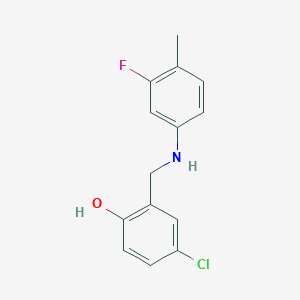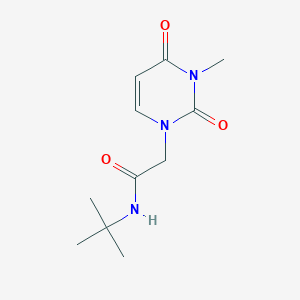
n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Tert-butyl Group: This step may involve the alkylation of the pyrimidine ring using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tert-butyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions could occur at the acetamide group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of pyrimidine are often studied for their potential as enzyme inhibitors or as components of nucleic acid analogs.
Medicine
In medicine, pyrimidine derivatives are explored for their antiviral, antibacterial, and anticancer properties. This compound could be investigated for similar therapeutic potentials.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action for n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dioxo-3,4-dihydropyrimidine: A simpler pyrimidine derivative without the tert-butyl and acetamide groups.
N-(tert-Butyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: A closely related compound with slight structural variations.
Uniqueness
The presence of the tert-butyl group and the acetamide moiety in n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide may confer unique chemical properties, such as increased steric hindrance and specific electronic effects, which could influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H17N3O3 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N-tert-butyl-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)12-8(15)7-14-6-5-9(16)13(4)10(14)17/h5-6H,7H2,1-4H3,(H,12,15) |
InChI-Schlüssel |
VQZRIULXWBMQTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)CN1C=CC(=O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


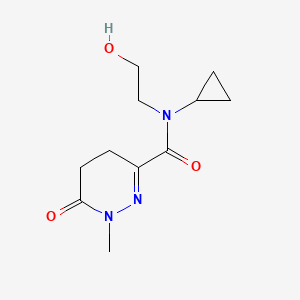
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
